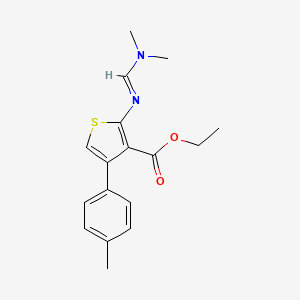

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with dimethylaminomethylene groups. The structural elucidation is typically confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

- Cell Line Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). For instance, one study reported IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics such as cisplatin .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was supported by docking studies that suggested interactions with key residues in the tubulin structure .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro assays indicated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages. The effectiveness was quantified with an IC50 value indicating strong inhibition compared to known anti-inflammatory drugs .

Antimicrobial Activity

While primarily studied for its anticancer properties, some investigations have also assessed its antimicrobial potential. However, results have been mixed, with certain derivatives showing moderate activity against specific bacterial strains but generally lower efficacy compared to established antibiotics .

Detailed Research Findings

| Study | Cell Line/Assay | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 5 µM | Tubulin inhibition |

| Study 2 | A-549 | 7 µM | Cell cycle arrest |

| Study 3 | TNF-alpha release | 0.283 mM | Cytokine inhibition |

| Study 4 | Various bacteria | Moderate | Antimicrobial activity |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the compound's effect on multiple cancer cell lines and demonstrated a notable reduction in cell viability across all tested lines, suggesting broad-spectrum anticancer potential.

- Case Study on Anti-inflammatory Effects : Another investigation focused on macrophage activation models revealed that treatment with the compound resulted in a significant decrease in inflammatory markers, highlighting its potential therapeutic role in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating the following properties:

- IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 μM across different cancer cell lines, indicating its potential as an effective anticancer agent.

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis and necrosis in MCF-7 breast cancer cells, causing cell cycle arrest in the G2/M and S phases.

Case Study Summary: Antitumor Activity

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 23.2 - 49.9 μM in various cancer cells |

| Mechanism of Action | Flow Cytometry | Induces apoptosis and cell cycle arrest |

1.2 Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study Summary: Antimicrobial Efficacy

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli and S. aureus |

Materials Science Applications

2.1 Conductive Polymers

The thiophene core structure of this compound makes it a suitable candidate for the development of conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics.

- Polymer Synthesis : The compound can be polymerized to form poly(thiophene) derivatives, which have applications in organic solar cells, light-emitting diodes, and field-effect transistors.

Case Study Summary: Polymer Development

| Application | Methodology | Key Findings |

|---|---|---|

| Conductive Polymers | Polymerization | Formation of conductive poly(thiophene) |

Research Findings Summary Table

The following table summarizes key research findings related to the applications of this compound:

| Application Type | Focus Area | Methodology | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | MTT Assay | IC50 = 23.2 - 49.9 μM |

| Antimicrobial | Disk Diffusion | MIC = 50 µg/mL against E. coli and S. aureus | |

| Materials Science | Conductive Polymers | Polymerization | Formation of conductive poly(thiophene) |

Eigenschaften

IUPAC Name |

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-5-21-17(20)15-14(13-8-6-12(2)7-9-13)10-22-16(15)18-11-19(3)4/h6-11H,5H2,1-4H3/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSAUTUOLJGHAS-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.